molecular formula C9H15ClN2O2S B13597921 4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride

4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride

Katalognummer: B13597921
Molekulargewicht: 250.75 g/mol
InChI-Schlüssel: BPUZVQUMYCCESB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methylaminoethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Sulfonation: Aniline is sulfonated to form sulfanilamide.

    Alkylation: Sulfanilamide is alkylated with 2-chloroethylamine to introduce the methylaminoethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antibacterial properties and interactions with biological systems.

    Medicine: Investigated for its potential use in developing new antibacterial drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride involves its interaction with bacterial enzymes. The sulfonamide group acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Methylaminoethyl)benzene-1,2-diol: Known for its role as a catecholamine and its biological activity.

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

Uniqueness

4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfonamide group with a methylaminoethyl substituent makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C9H15ClN2O2S

Molekulargewicht

250.75 g/mol

IUPAC-Name

4-[2-(methylamino)ethyl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C9H14N2O2S.ClH/c1-11-7-6-8-2-4-9(5-3-8)14(10,12)13;/h2-5,11H,6-7H2,1H3,(H2,10,12,13);1H

InChI-Schlüssel

BPUZVQUMYCCESB-UHFFFAOYSA-N

Kanonische SMILES

CNCCC1=CC=C(C=C1)S(=O)(=O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.